Benzyl 3-chloro-2,4,6-trihydroxybenzoate
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Overview
Description
Benzyl 3-chloro-2,4,6-trihydroxybenzoate is a chemical compound with the molecular formula C₁₄H₁₁ClO₅. . This compound is characterized by the presence of a benzyl ester group attached to a chlorinated trihydroxybenzoic acid core. It has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-chloro-2,4,6-trihydroxybenzoate typically involves the esterification of 3-chloro-2,4,6-trihydroxybenzoic acid with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-2,4,6-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Benzyl 3-chloro-2,4,6-trihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-chloro-2,4,6-trihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-2,4,6-trihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and benzyl ester group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,4,6-trihydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Benzyl 3-chloro-4,6-dihydroxybenzoate: Has one less hydroxyl group, potentially altering its chemical behavior.
Benzyl 3-chloro-2,4-dihydroxybenzoate: Similar structure but with different hydroxyl group positioning.
Uniqueness
Benzyl 3-chloro-2,4,6-trihydroxybenzoate is unique due to the presence of three hydroxyl groups and a chlorine atom, which provide a distinct combination of reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
131524-46-4 |
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Molecular Formula |
C14H11ClO5 |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
benzyl 3-chloro-2,4,6-trihydroxybenzoate |
InChI |
InChI=1S/C14H11ClO5/c15-12-10(17)6-9(16)11(13(12)18)14(19)20-7-8-4-2-1-3-5-8/h1-6,16-18H,7H2 |
InChI Key |
FUMNNYQLNGABBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(C=C2O)O)Cl)O |
Origin of Product |
United States |
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